6-Chloro-7-nitro-2-phenyl-2H-indazole
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Overview
Description
6-Chloro-7-nitro-2-phenyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential therapeutic applications. The presence of chloro and nitro substituents on the indazole ring enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-nitro-2-phenyl-2H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another approach includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by cyclization to form the indazole ring .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Transition metal-catalyzed reactions, such as those using copper or silver catalysts, are commonly employed due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-nitro-2-phenyl-2H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions to introduce additional substituents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 6-Chloro-7-amino-2-phenyl-2H-indazole.
Reduction: Formation of 6-Amino-7-nitro-2-phenyl-2H-indazole.
Substitution: Formation of various substituted indazole derivatives depending on the reagents used.
Scientific Research Applications
6-Chloro-7-nitro-2-phenyl-2H-indazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-7-nitro-2-phenyl-2H-indazole involves its interaction with specific molecular targets and pathways. The nitro and chloro substituents enhance its ability to bind to enzymes and receptors, leading to various biological effects. detailed studies on its exact mechanism of action and molecular targets are still ongoing.
Comparison with Similar Compounds
6-Chloro-7-nitro-2-phenyl-2H-indazole can be compared with other indazole derivatives, such as:
2-Phenyl-2H-indazole: Lacks the chloro and nitro substituents, resulting in different chemical reactivity and biological activity.
6-Chloro-2-phenyl-2H-indazole: Lacks the nitro group, leading to different biological properties.
7-Nitro-2-phenyl-2H-indazole:
The presence of both chloro and nitro substituents in this compound makes it unique and enhances its potential for various applications.
Properties
CAS No. |
61076-93-5 |
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Molecular Formula |
C13H8ClN3O2 |
Molecular Weight |
273.67 g/mol |
IUPAC Name |
6-chloro-7-nitro-2-phenylindazole |
InChI |
InChI=1S/C13H8ClN3O2/c14-11-7-6-9-8-16(10-4-2-1-3-5-10)15-12(9)13(11)17(18)19/h1-8H |
InChI Key |
FOEBAZXUOHNLDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C3C=CC(=C(C3=N2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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